3-Bromoimidazo[1,2-B]pyridazine
Descripción general
Descripción
3-Bromoimidazo[1,2-B]pyridazine is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . It is used in laboratory chemicals .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The linear formula of 3-Bromoimidazo[1,2-B]pyridazine is C6H4BrN3 . The InChI Key is KJQVHOFAWISYDO-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .Physical And Chemical Properties Analysis
3-Bromoimidazo[1,2-B]pyridazine is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
“3-Bromoimidazo[1,2-B]pyridazine” is an important intermediate in organic synthesis . It can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This compound can be further transferred to other skeletons, expanding its utility in various organic reactions .
Medicinal Chemistry
This compound has significant value in medicinal chemistry. N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from “3-Bromoimidazo[1,2-B]pyridazine”, have received great attention due to their varied medicinal applications . These structures serve as pharmacophores for many molecules with significant biological and therapeutic value .
Drug Development
In the field of drug development, “3-Bromoimidazo[1,2-B]pyridazine” plays a crucial role. It is used in the synthesis of morpholines, which are known to enhance the water solubility, metabolic stability, and bioavailability of a drug . Morpholines can also enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .
Dye Production
“3-Bromoimidazo[1,2-B]pyridazine” can also be used in dye production . Its unique chemical structure can contribute to the development of new dyes with improved properties.
Pesticide Production
In the field of agriculture, “3-Bromoimidazo[1,2-B]pyridazine” can be applied in pesticide production . The compound’s unique properties can be leveraged to develop more effective and environmentally friendly pesticides.
Fragrance Industry
“3-Bromoimidazo[1,2-B]pyridazine” can also find applications in the fragrance industry . Its unique chemical structure can contribute to the creation of new fragrances.
Mecanismo De Acción
Target of Action
3-Bromoimidazo[1,2-B]pyridazine is primarily used as a pharmaceutical intermediate in the preparation of Ponatinib . Ponatinib is a tyrosine kinase inhibitor (TKI) that targets BCR-ABL, an abnormal tyrosine kinase that is expressed in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .
Mode of Action
As a TKI, Ponatinib, and by extension 3-Bromoimidazo[1,2-B]pyridazine, works by binding to the tyrosine kinase enzyme thereby inhibiting its activity . This prevents the enzyme from performing its role in the signal transduction pathway, which is crucial for cell growth and division. By inhibiting this pathway, the compound can help control the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromoimidazo[1,2-B]pyridazine is the BCR-ABL signaling pathway . This pathway is involved in cell growth and division, and its dysregulation is implicated in the development of certain types of leukemia . By inhibiting the BCR-ABL tyrosine kinase, the compound can disrupt this pathway and prevent the uncontrolled growth of cancer cells .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier, which could be beneficial in the treatment of central nervous system malignancies .
Result of Action
The primary result of the action of 3-Bromoimidazo[1,2-B]pyridazine is the inhibition of the BCR-ABL tyrosine kinase . This leads to a disruption of the BCR-ABL signaling pathway, which in turn can control the growth of cancer cells . This makes the compound a valuable tool in the treatment of diseases like CML and Ph+ ALL .
Action Environment
The action of 3-Bromoimidazo[1,2-B]pyridazine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability, efficacy, and action .
Safety and Hazards
Direcciones Futuras
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions opens up new possibilities for the development of these compounds . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Propiedades
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVHOFAWISYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512053 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-B]pyridazine | |
CAS RN |
18087-73-5 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?
A: Recent research [] has shown that reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary alkylamines in the presence of Cesium Fluoride (CsF) and Benzyl Triethylammonium Chloride (BnNEt3Cl) in Dimethyl Sulfoxide (DMSO) at 100°C for 24 hours yields the corresponding C-6 aminated products with excellent yields (79–98%; average yield = 92%). This method is cost-effective and utilizes significantly less toxic fluoride compared to previous methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.